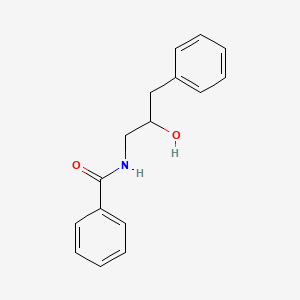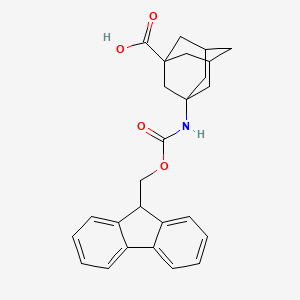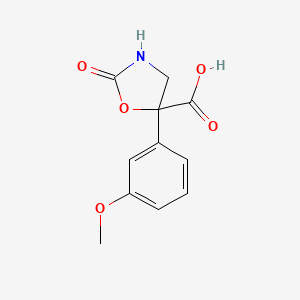![molecular formula C17H21NO4 B2467861 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232780-11-8](/img/structure/B2467861.png)
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C17H21NO4 and a molecular weight of 303.35 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.35 and a molecular formula of C17H21NO4 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Pharmaceutical Development
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol has shown potential in pharmaceutical research due to its structural properties. Compounds with similar phenolic structures are often investigated for their antioxidant and anti-inflammatory activities . This makes it a candidate for developing new drugs aimed at treating conditions related to oxidative stress and inflammation.
Cancer Research
Phenolic compounds are widely studied for their anticancer properties . The specific structure of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol could be explored for its ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells . Research in this area could lead to the development of novel chemotherapeutic agents.
Neuroprotective Agents
The compound’s potential neuroprotective effects are another area of interest. Phenolic compounds are known to protect neurons from damage caused by oxidative stress and neuroinflammation . This application is particularly relevant for diseases such as Alzheimer’s and Parkinson’s, where oxidative damage plays a crucial role.
properties
IUPAC Name |
2-[(2,4-dimethoxyanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-22-15-7-5-6-12(17(15)19)11-18-14-9-8-13(20-2)10-16(14)21-3/h5-10,18-19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRKTHOPPQLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)

![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)


![3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2467796.png)


